Cas no 35418-07-6 (Methyl 3-(4-aminophenyl)propanoate)

Methyl 3-(4-aminophenyl)propanoate structure
35418-07-6 structure
Product Name:Methyl 3-(4-aminophenyl)propanoate
CAS-nummer:35418-07-6
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD00546554
CID:1031859
PubChem ID:417374
Update Time:2025-06-08

Methyl 3-(4-aminophenyl)propanoate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 3-(4-aminophenyl)propanoate
    • Methyl 3-(4-aminophenyl)propionate
    • 3-(4-aminophenyl)propionic acid methyl ester
    • 3-(p-Aminophenyl)-propansaeuremethylester
    • 4-[2-(methoxycarbonyl)-ethyl]-aniline
    • AC1L9DGA
    • AC1Q442E
    • methyl 3-(4-amino-phenyl)-propionate
    • methyl p-aminophenylpropanoate
    • NCIOpen2_006207
    • Oprea1_504928
    • STL253577
    • SureCN223653
    • Methyl beta-(4-aminophenyl)propionate
    • methyl 3-[4-aminophenyl]propionate
    • Benzenepropanoic acid, 4-amino-, methyl ester
    • LXHNQRGWWMORLQ-UHFFFAOYSA-N
    • 4413AB
    • BBL028749
    • 4-Aminohydrocinnamic acid methyl ester
    • NE11578
    • 3-(4-amino-phenyl)propionic acid methyl ester
    • 3-(4-amino
    • DB-351898
    • methyl3-(4-aminophenyl)propanoate
    • SY107938
    • SCHEMBL223653
    • CHEMBL2252083
    • DTXSID60329103
    • CS-0091630
    • 3-(4-amino-phenyl)-propionic acid methyl ester
    • C74823
    • MFCD00546554
    • EN300-69034
    • 35418-07-6
    • Z802847350
    • BS-13850
    • 3-(4-amino-phenyl)-propanoic acid methyl ester
    • AKOS009290405
    • MDL: MFCD00546554
    • Inchi: 1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3
    • InChI-sleutel: LXHNQRGWWMORLQ-UHFFFAOYSA-N
    • LACHT: O(C)C(CCC1C=CC(=CC=1)N)=O

Berekende eigenschappen

  • Exacte massa: 179.094628657g/mol
  • Monoisotopische massa: 179.094628657g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 4
  • Complexiteit: 162
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 52.3

Experimentele eigenschappen

  • Dichtheid: 1.112±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 55 ºC
  • Oplosbaarheid: 微溶 (2.3 g/L) (25 ºC),

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